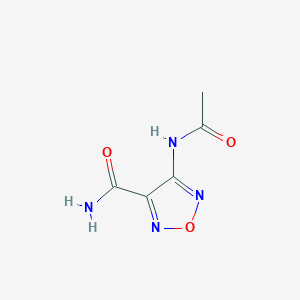

4-Acetamido-1,2,5-oxadiazole-3-carboxamide

Description

Overview of Oxadiazole Heterocycles in Medicinal Chemistry and Chemical Biology

Oxadiazoles (B1248032) are five-membered aromatic rings containing one oxygen and two nitrogen atoms. openmedicinalchemistryjournal.com There are four isomers of oxadiazole: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). openmedicinalchemistryjournal.comresearchgate.net Among these, the 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole isomers and their derivatives have been extensively studied and are recognized for their diverse applications in medicinal chemistry. nih.govresearchgate.net

The oxadiazole scaffold is a key structural component in a variety of pharmacologically active molecules. nih.gov These compounds have demonstrated a wide range of biological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and analgesic properties. ontosight.aimdpi.comijpsjournal.com The versatility of the oxadiazole ring allows it to serve as a bioisostere for ester and amide groups, which can improve the metabolic stability and pharmacokinetic properties of drug candidates. researchgate.netscispace.com This bioisosteric relationship is a key reason for the prevalence of oxadiazoles in drug design and development. rsc.org

The applications of oxadiazole derivatives are not limited to medicine. They are also utilized in materials science, for example, in the development of light-emitting devices, and in agriculture as herbicides. researchgate.netchemicalbook.com

Structural Characteristics and Significance of the 1,2,5-Oxadiazole Isomer

The 1,2,5-oxadiazole, also known by its trivial name furazan (B8792606), is a planar, five-membered heteroaromatic ring. ontosight.aichemicalbook.com This structure consists of one oxygen atom, two adjacent nitrogen atoms, and two carbon atoms. chemicalbook.com The arrangement of these atoms imparts specific physicochemical properties to the molecule. ontosight.ai

Key structural and electronic features of the 1,2,5-oxadiazole ring include:

Aromaticity: The ring possesses 6π electrons that are delocalized across the five atoms, conferring aromatic character. chemicalbook.com

Electron Distribution: The nitrogen atoms have a higher π electron density compared to the oxygen and carbon atoms. chemicalbook.com

Dipole Moment: The 1,2,5-oxadiazole ring has a significant dipole moment of 3.38 D. chemicalbook.com

Basicity: It is a weak base, with a pKa of approximately -5.0, which is less basic than the isoxazole (B147169) isomer. chemicalbook.com

These characteristics make the 1,2,5-oxadiazole ring a valuable component in the design of new chemical entities. Its derivatives have been investigated for a multitude of therapeutic applications, including as potential anticancer agents, carbonic anhydrase inhibitors, and vasodilating agents. nih.govresearchgate.net Furthermore, the N-oxide derivatives of 1,2,5-oxadiazole, known as furoxans, are capable of releasing nitric oxide (NO) under physiological conditions, a property that is exploited in the development of novel therapeutic agents. researchgate.netdntb.gov.ua

Definition and Research Context of 4-Acetamido-1,2,5-oxadiazole-3-carboxamide

This compound is a specific derivative of the 1,2,5-oxadiazole core. Its structure is characterized by the presence of an acetamido group (-NHCOCH₃) at the 4-position and a carboxamide group (-CONH₂) at the 3-position of the 1,2,5-oxadiazole ring.

While specific research solely focused on this compound is not extensively detailed in the provided search results, the broader context of research on 1,2,5-oxadiazole derivatives provides a framework for its potential significance. For instance, various 1,2,5-oxadiazole derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. nih.gov A study on a library of 1,2,5-oxadiazole derivatives showed that several compounds exhibited cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). nih.gov

Furthermore, research into 1,2,5-oxadiazole-3-carboximidamide derivatives has identified them as novel inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunosuppression. nih.gov This highlights the potential for substituted 1,2,5-oxadiazoles to be developed as anticancer agents. nih.gov The synthesis of such derivatives often involves multi-step procedures starting from simpler building blocks. organic-chemistry.org The functional groups present in this compound, the acetamido and carboxamide moieties, offer potential sites for hydrogen bonding and other interactions with biological targets, which could be a focus of future research.

Data Tables

Table 1: Physicochemical Properties of 1,2,5-Oxadiazole

| Property | Value |

|---|---|

| Molecular Formula | C₂H₂N₂O |

| Molecular Weight | 70.05 g/mol |

| Melting Point | -28 °C |

| Boiling Point | 98 °C |

| Density | 1.168 g/cm³ |

| Dipole Moment | 3.38 D |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2,3-Oxadiazole |

| 1,2,4-Oxadiazole |

| 1,2,5-Oxadiazole |

| 1,3,4-Oxadiazole |

| This compound |

| 4-Amino-1,2,5-oxadiazole-2-oxide-3-carboxylic acid |

| 5,7-diamino-4,6-dinitrobenzofuroxan |

| 7-Amino-4,6-dinitrobenzofuroxan |

| Acetamidoxime |

| Acetylsalicylic acid |

| Amoxicillin |

| Azilsartan medoxomil |

| Benzoic acid |

| Butalamine |

| Caffeic acid |

| Caffeic acid phenethyl ester |

| Epacadostat (B560056) |

| Erlotinib |

| Ethylformate |

| Glyoxal |

| Glyoxaldioxime |

| Hydroxylamine |

| Ibuprofen |

| Isoxazole |

| Ketoconazole |

| Oxolamine |

| Pleconaril |

| Praziquantel |

| Prenoxdiazine |

| Raltegravir |

| Sinapic acid phenethyl ester |

| Succinic anhydride (B1165640) |

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-1,2,5-oxadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-2(10)7-5-3(4(6)11)8-12-9-5/h1H3,(H2,6,11)(H,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMIGZNXQHAVDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NON=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Acetamido 1,2,5 Oxadiazole 3 Carboxamide and Its Derivatives

Direct Synthesis of 4-Acetamido-1,2,5-oxadiazole-3-carboxamide

The direct synthesis of this compound can be envisioned as a two-step process starting from a suitable precursor such as an ester of 4-amino-1,2,5-oxadiazole-3-carboxylic acid. The initial step involves the amidation of the ester group to form the primary carboxamide, followed by the acetylation of the 4-amino group.

The precursor, 4-amino-1,2,5-oxadiazole-3-carboxamide (B88457), can be synthesized from its corresponding ethyl ester. lookchem.com The reaction of ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate with ammonia (B1221849) in ethanol (B145695) at room temperature provides the desired carboxamide in good yield. lookchem.com Another route involves the treatment of n-propyl 4-amino thieme-connect.denih.govoxadiazole-3-carboxylate with ammonium (B1175870) hydroxide (B78521) at 20°C for 4.5 hours, affording the product with a high yield of 98%. lookchem.com

The subsequent and final step is the selective acetylation of the 4-amino group. This transformation can be achieved using standard acetylating agents. For a structurally similar compound, 3,4-diaminofurazan (B49099), selective acetylation to 3-amino-4-acetylaminofurazan has been reported using acetic acid, achieving a 78% yield with a 3-hour reaction time. researchgate.net A similar approach using acetic acid or a milder acetylating agent like acetic anhydride (B1165640) under controlled conditions could be employed for the N-acetylation of 4-amino-1,2,5-oxadiazole-3-carboxamide to yield the final target compound.

General Approaches to the 1,2,5-Oxadiazole Core Construction

The construction of the 1,2,5-oxadiazole (furazan) ring is a fundamental step in the synthesis of this class of compounds. The most widely utilized and versatile methods include the dehydration of α-dioximes (glyoximes) and the deoxygenation of the corresponding 1,2,5-oxadiazole 2-oxides (furoxans). thieme-connect.de A variety of synthetic strategies have been developed over the years, including cycloaddition, dimerization, cyclodehydration, condensation, and ring-conversion reactions. researchgate.net

Cyclization Reactions utilizing Amidoxime (B1450833) Derivatives

The dehydration of 1,2-dione dioximes (glyoximes) is the most common and widely applied method for the synthesis of monocyclic 1,2,5-oxadiazoles. thieme-connect.de This method is compatible with a broad range of functional groups, including alkyl, aryl, acyl, carboxy, and amino groups. thieme-connect.de The synthesis of 4-amino-1,2,5-oxadiazole-3-carboxamide would likely start from a suitably substituted glyoxime, such as diaminoglyoxime (B1384161) or a derivative thereof, which upon cyclodehydration would yield the diamino furazan (B8792606) scaffold. Subsequent functionalization would lead to the target molecule.

For example, the synthesis of 4-phenyl-1,2,5-oxadiazol-3-amine (B78485) is achieved by heating (1Z,2E)-N′-hydroxy-2-(hydroxyimino)-2-phenylethanimidamide, an amidoxime derivative, with sodium acetate (B1210297). thieme-connect.de Similarly, 3-Amino-4-amidoximinofurazan (AAOF), an important precursor for energetic materials, is synthesized through a multi-step process that involves a cyclization reaction as the final step to form the furazan ring. rsc.org

A variety of dehydrating agents can be employed for the cyclization of glyoximes, including succinic anhydride, thionyl chloride, and phosphoryl chloride. thieme-connect.de The choice of reagent is crucial as some conditions can lead to Beckmann rearrangement, forming 1,2,4-oxadiazoles as byproducts. thieme-connect.de For thermally labile compounds, milder methods such as heating with silica (B1680970) gel or using 1,1'-carbonyldiimidazole (B1668759) at ambient temperature have been developed. thieme-connect.deorganic-chemistry.org

Hydrazine-Mediated Reactions

While hydrazine (B178648) and its derivatives are common reagents in the synthesis of various nitrogen-containing heterocycles, their direct role in the formation of the 1,2,5-oxadiazole ring is less common. More frequently, hydrazine is used to modify substituents on a pre-existing furazan ring.

An interesting example of a hydrazine-mediated transformation involves the reaction of 3-amino-4-(5-chloromethyl-1,2,4-oxadiazole-3-yl)-furazan with hydrazine. researchgate.net In this reaction, hydrazine does not participate in the formation of the 1,2,5-oxadiazole ring but rather induces a reductive opening of the attached 1,2,4-oxadiazole (B8745197) ring. researchgate.net This type of reaction demonstrates the utility of hydrazine in the functional group transformation on complex heterocyclic systems containing a 1,2,5-oxadiazole core, leading to the formation of amidrazones of furazan-3-carboxylic acid derivatives. researchgate.net

Functional Group Transformations on Existing Oxadiazole Scaffolds

Modifying functional groups on a pre-formed 1,2,5-oxadiazole ring is a key strategy for the synthesis of diverse derivatives. thieme-connect.de These transformations include nucleophilic substitution of leaving groups, deoxygenation of N-oxides, and reactions of side-chain substituents. thieme-connect.de

A primary method for accessing 1,2,5-oxadiazoles is through the deoxygenation of their corresponding 2-oxides (furoxans). thieme-connect.de This reaction can be achieved with various reducing agents, such as trialkyl or triaryl phosphites. thieme-connect.de Care must be taken to avoid over-reduction of other functional groups present on the molecule. thieme-connect.de

Furthermore, amino groups on the furazan ring can be readily functionalized. As a case in point, the acetylation of 3,4-diaminofurazan can be controlled to produce either the mono- or di-acetylated product by varying the acetylating agent and reaction time. researchgate.net Using acetic acid leads to 3-amino-4-acetylaminofurazan, while acetic anhydride yields 3,4-diacetylaminofurazan. researchgate.net This demonstrates a straightforward method for introducing the acetamido group onto an aminofurazan core.

Derivatization Strategies for this compound Analogues

Modifications of the Acetamido Group

The acetamido group in this compound offers a site for further derivatization to generate a library of analogues. The amide bond of the acetamido group can be cleaved, or the nitrogen atom can be further functionalized.

One common strategy is the hydrolysis of the acetamido group to regenerate the amino functionality. youtube.comyoutube.com This can be accomplished under either acidic or basic conditions, typically with prolonged heating. youtube.com For instance, acetamide (B32628) can be hydrolyzed with dilute hydrochloric acid to yield acetic acid and the ammonium salt, or with a base like sodium hydroxide to produce sodium acetate and ammonia. youtube.com The resulting 4-amino-1,2,5-oxadiazole-3-carboxamide can then serve as a versatile intermediate for the synthesis of new analogues by reaction with a variety of acylating or sulfonylating agents.

Another derivatization strategy is the N-alkylation of the acetamido group. While direct alkylation of the neutral amide nitrogen can be challenging, it can be achieved by first converting the amide to its conjugate base using a strong base, followed by reaction with an alkylating agent. Various bases such as potassium hydroxide, sodium hydride, and sodium ethoxide have been used for this purpose. Microwave-assisted N-alkylation in the presence of a phase transfer catalyst is another effective method. These approaches allow for the introduction of various alkyl groups onto the nitrogen of the acetamido moiety, leading to a diverse set of N-substituted analogues.

Transformations of the Carboxamide Group

The carboxamide functional group on the 1,2,5-oxadiazole ring is a versatile moiety that can be chemically altered to produce a variety of important derivatives. These transformations are key to synthesizing related compounds, such as nitriles and other heterocyclic systems, which are valuable precursors in medicinal chemistry. The primary transformations involve reactions like dehydration to form nitriles and cyclocondensation reactions with various reagents.

One of the most significant transformations of the 3-carboxamide group is its dehydration to the corresponding carbonitrile (cyano) group. This reaction creates 4-acetamido-1,2,5-oxadiazole-3-carbonitrile, a precursor for synthesizing other functional groups like tetrazoles or amidines. The dehydration of primary amides is a fundamental process in organic synthesis, and various reagents have been developed to achieve this conversion under mild conditions. researchgate.netresearchgate.net

Common laboratory reagents for the dehydration of heterocyclic carboxamides include phosphorus pentoxide (P₄O₁₀) and phosphorus oxychloride (POCl₃). mdpi.comopenmedicinalchemistryjournal.com More modern and milder methods utilize reagents such as cyanuric chloride in combination with an N,N-disubstituted formamide. researchgate.net This latter method offers the advantage of proceeding under gentle conditions, which is beneficial for substrates with sensitive functional groups. researchgate.net Catalytic systems, including those based on transition metals, have also been developed to facilitate this transformation efficiently. researchgate.net

The following table summarizes various dehydrating agents that can be employed for the conversion of carboxamides to nitriles, a reaction applicable to this compound.

| Reagent/Catalyst System | Conditions | Substrate Scope | Reference |

| Phosphorus Pentoxide (P₄O₁₀) | Harsh, high temperature | General heterocyclic amides | researchgate.net |

| Phosphorus Oxychloride (POCl₃) | Reflux | General heterocyclic amides | mdpi.comopenmedicinalchemistryjournal.com |

| Cyanuric Chloride / DMF | Mild conditions | Oxazole carboxamides | researchgate.net |

| Oxalyl Chloride / Et₃N / PPh₃O (catalytic) | < 10 minutes, room temp | Aromatic, aliphatic amides | organic-chemistry.org |

| Palladium Catalyst / Dichloroacetonitrile | Mild, aqueous conditions | Primary amides | organic-chemistry.org |

Furthermore, the carboxamide group, in conjunction with the adjacent amino or acetamido group, can participate in cyclization reactions to form fused heterocyclic systems. For instance, treatment with appropriate reagents can lead to the formation of pyrimidine (B1678525) or other nitrogen-containing rings fused to the oxadiazole core. The reactivity of the 1,2,5-oxadiazole (furazan) ring system is well-documented, and it can undergo rearrangements or ring-opening under certain conditions, influencing the outcome of transformations involving its substituents. mdpi.com

Research into related 1,2,5-oxadiazole derivatives has shown that the nitrile group, obtained from the dehydration of the carboxamide, can be further converted into carboximidamide derivatives. nih.gov These derivatives are of interest in drug discovery, particularly as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov This highlights the importance of the carboxamide-to-nitrile transformation as a gateway to synthesizing biologically active molecules.

Exploration of Pre Clinical Biological Activities

Enzyme Inhibition Potentials of 1,2,5-Oxadiazole Derivatives

Derivatives of 1,2,5-oxadiazole have been identified as potent inhibitors of various enzymes, with a particular focus in oncological research.

Indoleamine-2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has been identified as a significant target for cancer immunotherapy due to its role in tumor-induced immunosuppression. A number of 1,2,5-oxadiazole derivatives have been designed and evaluated for their ability to inhibit this enzyme.

Notably, a series of novel 1,2,5-oxadiazole-3-carboximidamide derivatives have demonstrated potent inhibitory activity against human IDO1 (hIDO1) in both enzymatic and cellular assays. For instance, certain compounds within this series have exhibited significant inhibition with IC50 values in the nanomolar range. Specifically, compounds designated as 23 , 25 , and 26 showed noteworthy inhibitory activity against hIDO1 with IC50 values of 108.7 nM, 178.1 nM, and 139.1 nM, respectively. In a cellular context, these compounds also demonstrated potent activity in HEK293T cells that overexpress hIDO1, with cellular IC50 values of 19.88 nM, 68.59 nM, and 57.76 nM, respectively.

Further research into this class of compounds has led to the development of urea (B33335) substituted 1,2,5-oxadiazole-3-carboximidamides. One such derivative, referred to as compound 3 , has shown comparable antitumor efficacy to the well-known IDO1 inhibitor epacadostat (B560056) in a Lewis Lung Cancer (LLC) syngeneic xenograft model. Another study identified two compounds, 13a and 13b , with enzymatic IC50 values of 49.37 nM and 52.12 nM, and cellular IC50 values of 12.34 nM and 14.34 nM, respectively, which are comparable to those of epacadostat.

| Compound | Enzymatic IC50 (nM) against hIDO1 | Cellular IC50 (nM) in HEK293T-hIDO1 cells |

| Compound 23 | 108.7 | 19.88 |

| Compound 25 | 178.1 | 68.59 |

| Compound 26 | 139.1 | 57.76 |

| Compound 13a | 49.37 | 12.34 |

| Compound 13b | 52.12 | 14.34 |

The mechanism by which 1,2,5-oxadiazole derivatives inhibit enzymes like IDO1 is a subject of ongoing investigation. However, molecular modeling and structure-activity relationship studies have provided insights into their binding modes. For IDO1 inhibitors, it is proposed that the oxadiazole ring plays a crucial role in coordinating with the heme iron at the active site of the enzyme.

The interaction between the oxadiazole structure and the Fe ion in the heme pocket of IDO1 is believed to be a key factor in the inhibitory activity of these compounds. This direct binding to the heme iron prevents the natural substrate, tryptophan, from accessing the active site, thereby inhibiting the enzymatic reaction. This proposed mechanism is supported by the potent activity observed in derivatives where the 1,2,5-oxadiazole core is maintained.

Antiproliferative and Cytotoxic Effects in Cancer Research

The potential of 1,2,5-oxadiazole derivatives as anticancer agents has been explored through their effects on the proliferation and viability of various cancer cell lines.

A number of studies have reported the cytotoxic and antiproliferative activities of 1,2,5-oxadiazole derivatives against a panel of human cancer cell lines. In one study, a library of these compounds was tested for their ability to inhibit the growth of HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cells. Several candidates from this library demonstrated notable cytotoxicity towards these cell lines. tandfonline.comnih.gov

Another investigation into the antiproliferative properties of 1,2,5-oxadiazole derivatives identified a compound, designated as MD77 , which exhibited a good antiproliferative profile against a panel of 58 tumor cell lines. A regioisomer of this compound, derivative 4 , showed a particularly strong antiproliferative profile, with significant activity against MCF-7 and MDA-MB 468 breast cancer cell lines, in addition to HCT-116 and HeLa cells. oup.comtandfonline.com The growth inhibition (GI50) value for derivative 4 against HeLa cells was found to be 1.48 µM. tandfonline.com

Further studies with a fluorinated pyrazolo[3,4-d]pyrimidine derivative based on a 1,2,5-oxadiazole-2-oxide scaffold, compound 12b , revealed better anticancer activity compared to the reference drug sorafenib (B1663141) against HepG-2, A2780CP, and MDA-MB-231 cell lines, with IC50 values of 11.5, 11.6, and 13 µM, respectively.

| Compound | Cell Line | Activity | Value (µM) |

| Derivative 4 | HeLa | GI50 | 1.48 tandfonline.com |

| Compound 12b | HepG-2 | IC50 | 11.5 |

| Compound 12b | A2780CP | IC50 | 11.6 |

| Compound 12b | MDA-MB-231 | IC50 | 13 |

The antiproliferative effects of 1,2,5-oxadiazole derivatives are attributed to their ability to modulate various cellular pathways and molecular targets. Some of these compounds have been found to inhibit topoisomerases, enzymes that are critical for DNA replication and transcription. For example, certain derivatives have demonstrated inhibitory effects on the catalytic activity of topoisomerase I. tandfonline.comnih.gov Others have been shown to counteract the relaxation activity of human recombinant topoisomerase II α, leading to a reduction in the viability of cancer cells. oup.com

In addition to topoisomerase inhibition, some 1,2,5-oxadiazole-2-oxide derivatives have been shown to modulate the MAPK signaling pathway. For instance, compound 12b was found to decrease the levels of total ERK and its phosphorylated form. This modulation led to the downregulation of metalloproteinase MMP-9 and the overexpression of p21 and p27, which in turn resulted in subG1 cell-cycle arrest and the induction of apoptosis.

Antimicrobial Efficacy

While much of the research on 1,2,5-oxadiazole derivatives has focused on their anticancer potential, some studies have explored their antimicrobial properties. Specifically, 1,2,5-oxadiazole N-oxides, also known as furoxans, have been investigated for their biological activities.

Furoxan derivatives have been designed and synthesized as potential fungicides, demonstrating activity against a broad spectrum of plant fungi at a concentration of 250 ppm. tandfonline.comnih.govoup.comtandfonline.comjst.go.jp The biological activity of these compounds is thought to be related to their ability to release nitric oxide (NO), which is known to have bactericidal effects. Furthermore, condensed derivatives such as benzo[c] tandfonline.comnih.govjst.go.jpoxadiazole-1-oxides (benzofuroxans) have exhibited both antimicrobial and anti-infective activity.

Antibacterial Spectrum

Pre-clinical data specifically detailing the antibacterial spectrum of 4-Acetamido-1,2,5-oxadiazole-3-carboxamide are not presently available in the reviewed scientific literature. However, the broader class of oxadiazole derivatives, particularly 1,3,4-oxadiazole (B1194373) isomers, has been the subject of extensive research for antimicrobial properties. These studies indicate that the oxadiazole scaffold is a promising framework for the development of new antibacterial agents. nih.govnih.govmdpi.comnih.gov For instance, certain 2,5-disubstituted-1,3,4-oxadiazole derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov The presence of specific functional groups, such as electronegative moieties on an attached phenyl ring, has been shown to enhance the antimicrobial effects of these compounds. nih.gov

Antifungal Spectrum

Similar to the antibacterial data, specific pre-clinical studies on the antifungal spectrum of this compound could not be identified in the current body of scientific literature. Nevertheless, research into various isomers of oxadiazole has revealed significant antifungal potential. nih.govnih.govnih.gov Derivatives of 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole have been synthesized and evaluated for their activity against several fungal pathogens. nih.govnih.gov For example, certain 1,2,4-oxadiazole derivatives have shown notable efficacy against plant pathogenic fungi like Rhizoctonia solani and Fusarium graminearum. nih.gov Additionally, some 1,3,4-oxadiazole analogs have exhibited potent activity against human pathogenic yeasts such as Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov

Other Biologically Relevant Activities Associated with Oxadiazole Cores (where generalizability to 1,2,5-oxadiazole or its derivatives is inferred)

While direct biological data for this compound is limited, the broader family of oxadiazole-containing compounds, including 1,2,5-oxadiazole derivatives, has been investigated for a variety of other pharmacological activities. The following sections outline some of these key findings, which may suggest potential, though currently inferred, activities for derivatives of the 1,2,5-oxadiazole core.

Anti-inflammatory Activity

The oxadiazole nucleus is a common structural motif in compounds investigated for anti-inflammatory properties. mdpi.com Numerous studies have demonstrated that derivatives of 1,3,4-oxadiazole and 1,2,5-oxadiazole can exhibit significant anti-inflammatory effects in pre-clinical models. For example, a series of 2,5-disubstituted-1,3,4-oxadiazoles showed anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov The anti-inflammatory potential of these compounds is often attributed to their ability to modulate inflammatory pathways.

Antioxidant Activity

Several classes of oxadiazole derivatives have been reported to possess antioxidant properties. These compounds are of interest for their potential to counteract oxidative stress, which is implicated in a variety of diseases. The antioxidant capacity of these molecules is often evaluated through their ability to scavenge free radicals. For instance, certain 1,3,4-oxadiazole-based heterocyclic analogs have demonstrated significant antioxidant activity in various in vitro assays. nih.gov

Antiviral Activity

The oxadiazole scaffold is considered a "privileged structure" in the development of antiviral agents, with various derivatives showing activity against a range of viruses. mdpi.com Compounds containing the 1,3,4-oxadiazole ring, for example, have been investigated for their potential to inhibit viruses such as Human Immunodeficiency Virus (HIV).

Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation

Correlating Structural Modifications with Biological Potency in 1,2,5-Oxadiazole Series

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For the 1,2,5-oxadiazole (also known as furazan) series, research has shown that antiplasmodial activity and selectivity are highly dependent on the substitution pattern of the scaffold. nih.govmdpi.com

In a series of 3,4-disubstituted 1,2,5-oxadiazoles, modifications to the aromatic substituent at the 4-position have been a key area of investigation. nih.gov For instance, starting from a 4-substituted 3-amino-1,2,5-oxadiazole lead compound, the preparation of various 3-acylamino analogs has elucidated important SAR data. nih.gov It was found that a 4-(3,4-dialkoxyphenyl) substitution had a significant positive impact on both the biological activity and cytotoxicity of these compounds. mdpi.com

One of the most promising compounds from these studies, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, demonstrated high in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum with an IC50 value of 0.034 µM and a selectivity index of 1526. mdpi.com This highlights the importance of the substituent at position 4.

Similarly, in studies on the antiproliferative activity of 1,2,5-oxadiazole derivatives against human tumor cell lines, specific substitutions on a phenyl ring attached to the scaffold were crucial. The concurrent insertion of trifluoromethyl (CF3) and chloro (Cl) groups at the meta and para positions of the phenyl ring played a key role in enhancing cytotoxicity. iiarjournals.orgiiarjournals.org Conversely, substitution at the ortho position was found to be detrimental to the biological activity. iiarjournals.orgiiarjournals.org These findings suggest that a properly modified 1,2,5-oxadiazole scaffold could be a promising framework for developing new therapeutic agents, such as anti-topoisomerase agents. iiarjournals.orgnih.gov

| Compound | Substituent at Position 4 | Substituent at Position 3 | Biological Activity (PfNF54 IC50 µM) | Selectivity Index (S.I.) |

|---|---|---|---|---|

| Compound 51 | 3-ethoxy-4-methoxyphenyl | 3-methylbenzamido | 0.034 | 1526 |

| Compound 52 | 4-ethoxy-3-methoxyphenyl | 3-methylbenzamido | 0.275 | ≤ 31.54 |

Contribution of Acetamido and Carboxamide Moieties to Ligand-Target Interactions

The acetamido (CH₃CONH−) and carboxamide (−CONH₂) groups are critical functional moieties that can significantly influence a molecule's interaction with biological targets. These groups are capable of forming multiple hydrogen bonds, acting as both hydrogen bond donors (from the N-H) and acceptors (from the C=O).

In the context of 4-Acetamido-1,2,5-oxadiazole-3-carboxamide, the acetamido group at position 4 and the carboxamide group at position 3 are positioned on a π-excessive, polar heterocyclic ring. chemicalbook.com The 1,2,5-oxadiazole ring itself has a high dipole moment, which influences the electronic properties of the attached functional groups and their ability to engage in electrostatic or dipole-dipole interactions with a receptor binding site. chemicalbook.com

The N-H proton of the acetamido group and the two N-H protons of the carboxamide group can serve as hydrogen bond donors. The carbonyl oxygens in both moieties are effective hydrogen bond acceptors. This dual functionality allows the compound to form a network of hydrogen bonds within a target's active site, contributing to binding affinity and specificity. The planarity of the 1,2,5-oxadiazole ring helps to orient these functional groups in a defined spatial arrangement, which is crucial for precise interaction with amino acid residues in a protein pocket.

Identification of Key Pharmacophoric Features for 1,2,5-Oxadiazole-Based Compounds

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For 1,2,5-oxadiazole-based compounds, several key pharmacophoric features can be identified. The 1,2,5-oxadiazole ring itself is a key feature, acting as a central scaffold that is both polar and metabolically stable. chemicalbook.comnih.gov Its derivatives are recognized as effective pharmacophores in compounds with a range of biological activities, including anticancer and antimalarial properties. nih.gov

Pharmacophore models for inhibitors based on this scaffold often include:

A central heterocyclic scaffold: The 1,2,5-oxadiazole ring provides a rigid core for the spatial arrangement of other functional groups.

Hydrogen bond donors and acceptors: As seen with the acetamido and carboxamide groups, these are crucial for anchoring the ligand in the target's binding site.

Hydrophobic/Aromatic regions: Often, substituents attached to the oxadiazole ring, such as phenyl groups, engage in hydrophobic or π-stacking interactions.

For example, the design of novel VEGFR-2 inhibitors has utilized a 1,2,5-oxadiazole-2-oxide scaffold, which was identified through the combination of multiple pharmacophore models and bioisosteric replacement of known inhibitors like sorafenib (B1663141). mdpi.com This approach underscores the value of the 1,2,5-oxadiazole core as a key element in pharmacophore design. mdpi.com

Bioisosteric Replacement Strategies within the 1,2,5-Oxadiazole Scaffold

Bioisosteric replacement is a strategy used in drug design to swap one functional group for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. researchgate.net The oxadiazole ring system is frequently employed as a bioisostere for ester and amide groups, offering increased resistance to hydrolysis by metabolic enzymes. nih.govresearchgate.netchim.it

Strategies involving the 1,2,5-oxadiazole scaffold include:

Ring as an Amide/Ester Mimic: The entire 1,2,5-oxadiazole ring can replace labile ester or amide functionalities to improve metabolic stability while maintaining the necessary electronic and steric profile for biological activity.

Isomer Scaffolding: Switching between different oxadiazole isomers (e.g., 1,2,4-oxadiazole (B8745197) vs. 1,3,4-oxadiazole) has been shown to modulate properties like polarity and susceptibility to metabolic degradation. rsc.org This principle can be extended to the 1,2,5-oxadiazole isomer to fine-tune a drug candidate's profile.

Scaffold Hopping: In some cases, the entire 1,2,5-oxadiazole core can be part of a "scaffold hop," where it replaces a different core structure from a known active compound to create a novel chemical series with potentially improved properties or a different intellectual property profile. researchgate.net A prime example is the use of a 1,2,5-oxadiazole-2-oxide scaffold, derived through bioisosteric replacement principles from the core of sorafenib, to design new kinase inhibitors. mdpi.com

| Strategy | Description | Objective |

|---|---|---|

| Functional Group Replacement | Replacing ester or amide groups with a 1,2,5-oxadiazole ring. | Increase metabolic stability and resistance to hydrolysis. |

| Isomeric Modulation | Replacing a 1,2,5-oxadiazole with another isomer (e.g., 1,2,4- or 1,3,4-). | Alter polarity, solubility, and metabolic profile. |

| Scaffold Hopping | Substituting a core structure in a known drug with the 1,2,5-oxadiazole scaffold. | Develop novel compounds, improve properties, and navigate patent landscapes. |

Computational and in Silico Methodologies in Research

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict how a ligand, such as a 1,2,5-oxadiazole derivative, binds to its biological target, typically a protein receptor. Docking predicts the preferred orientation of the ligand in the binding site, while MD simulations provide information on the stability and dynamics of the ligand-receptor complex over time.

The analysis of binding modes and interaction networks is crucial for understanding the mechanism of action of a drug candidate. For derivatives of 1,2,5-oxadiazole, these studies reveal the specific amino acid residues in the target's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which collectively determine the binding affinity and selectivity of the compound.

In studies of related 1,2,5-oxadiazole-3-carboximidamide derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunosuppression, structure-based drug design has been employed to understand and improve binding. nih.gov By analyzing the binding modes of these compounds, researchers can identify key interactions that contribute to their inhibitory activity. nih.gov Similarly, virtual screening protocols for identifying new 1,2,5-oxadiazole-based inhibitors of SUMO-specific proteases (SENPs) have utilized molecular docking to analyze the electrostatic and shape properties of ligands within the enzyme's binding pocket. nih.gov

| Interaction Type | Interacting Residues (Example) | Compound Scaffold |

| Hydrogen Bond | Arg120, Ser530 | 1,3,4-Oxadiazole (B1194373) Derivative |

| Halogen Bond | Phe-529 | 1,3,4-Oxadiazole Derivative |

| Hydrophobic | Tyr666, Phe357 | 1,2,3-Oxadiazole Derivative |

| π-Cation | Phe357 | 1,2,3-Oxadiazole Derivative |

This table presents example interactions identified in docking studies of various oxadiazole isomers to illustrate the types of data generated. mdpi.comchemmethod.com

Predicting the binding affinity between a ligand and its receptor is a primary goal of molecular docking. This is often expressed as a docking score or binding energy, which provides a quantitative estimate of the strength of the interaction. Lower binding energies typically indicate a more favorable interaction. These predictions are instrumental in ranking potential drug candidates before they are synthesized and tested in the laboratory, thereby saving time and resources.

For instance, in the development of novel 1,2,5-oxadiazole-3-carboximidamide derivatives, computational predictions of binding affinity help to prioritize compounds that are most likely to exhibit potent activity against the hIDO1 enzyme. nih.gov In a similar vein, studies on different oxadiazole isomers targeting cyclooxygenase (COX) enzymes have used docking to calculate affinity energies, finding that lower energies correlated with more stable binding within the receptor's active site. mdpi.com The most potent compounds identified through virtual screening of 1,2,5-oxadiazoles against SENP2 had IC50 values of 5.9 and 3.7 μM, demonstrating the success of affinity prediction in identifying active scaffolds. nih.gov

| Compound Scaffold | Target | Predicted Binding Affinity (kcal/mol) |

| 1,2,3-Oxadiazole Derivative (M17) | DPP-IV Enzyme | -8.1 |

| 1,2,3-Oxadiazole Derivative (M18) | DPP-IV Enzyme | -8.0 |

| Native Ligand | DPP-IV Enzyme | -7.0 |

This table shows examples of predicted binding affinities for related oxadiazole compounds compared to a native ligand, demonstrating the use of this metric in identifying potentially potent inhibitors. chemmethod.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. oaji.netnih.gov These calculations can determine parameters like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. researchgate.net This information is vital for understanding a molecule's reactivity, stability, and its potential to interact with biological targets. For 1,2,5-oxadiazole derivatives, analyzing the electronic structure can help explain the nature of the interactions observed in docking studies and guide the modification of the structure to enhance desired properties. oaji.net

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. Once initial "hits" are identified, computational methods are used for lead optimization, where the chemical structure of the hit compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties.

For the 1,2,5-oxadiazole class of compounds, virtual screening has been successfully used to identify novel inhibitors for targets like SENP2. nih.gov The process involves docking vast numbers of compounds into the target's binding site and ranking them based on their predicted affinity. nih.gov Following the identification of initial hits, structure-based drug design, a key component of lead optimization, is employed. This was demonstrated in the development of 1,2,5-oxadiazole-3-carboximidamide derivatives, where the initial lead compound, epacadostat (B560056), was modified to improve its pharmacokinetic profile and enhance its anti-tumor potency. nih.gov This iterative process of computational design, synthesis, and biological evaluation is central to modern drug discovery. nih.gov

Advanced Characterization Techniques for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

High-resolution NMR spectroscopy is an essential technique for elucidating the molecular structure of a compound.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-Acetamido-1,2,5-oxadiazole-3-carboxamide, one would expect to observe distinct signals for the protons of the acetamido methyl group (-CH₃), the acetamido amine proton (-NH-), and the carboxamide amine protons (-NH₂). The chemical shifts (δ, in ppm) of these signals would be indicative of their electronic environment.

¹³C-NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule. For the target compound, distinct signals would be expected for the two carbonyl carbons (one in the acetamido group and one in the carboxamide group), the two carbons of the oxadiazole ring, and the methyl carbon of the acetamido group.

Hypothetical ¹H and ¹³C-NMR Data Table (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Assignment | Hypothetical ¹H-NMR Chemical Shift (ppm) | Hypothetical ¹³C-NMR Chemical Shift (ppm) |

|---|---|---|

| Acetamido -CH₃ | ~2.2 | ~25 |

| Acetamido C=O | - | ~170 |

| Carboxamide C=O | - | ~165 |

| Oxadiazole C-NHCOCH₃ | - | ~150 |

| Oxadiazole C-CONH₂ | - | ~145 |

| Acetamido -NH | ~10-11 | - |

Mass Spectrometry-Based Structural Elucidation (MS, ESI-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

MS (Mass Spectrometry): This technique ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). The resulting spectrum typically shows a molecular ion peak [M]⁺ that corresponds to the molecular weight of the compound.

ESI-MS (Electrospray Ionization Mass Spectrometry): A soft ionization technique suitable for polar molecules, ESI-MS would likely show the protonated molecule [M+H]⁺.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate measurement of the m/z value, which allows for the unambiguous determination of the elemental formula of the molecule. For C₅H₅N₅O₃, the expected exact mass would be calculated.

Infrared (IR) Spectroscopic Profiling

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrations of different chemical bonds. For this compound, characteristic absorption bands would be expected for N-H stretching (from both amide groups), C=O stretching (from both amide groups), C-N stretching, and vibrations associated with the oxadiazole ring.

Hypothetical IR Data Table (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3400-3200 |

| C-H Stretch (Methyl) | 3000-2850 |

| C=O Stretch (Amide I) | 1700-1650 |

| N-H Bend (Amide II) | 1650-1550 |

| C=N Stretch (Oxadiazole) | 1600-1500 |

Elemental Composition Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₅H₅N₅O₃) to confirm its elemental composition and purity.

Theoretical Elemental Composition for C₅H₅N₅O₃

Molecular Weight: 183.13 g/mol

Carbon (C): 32.79%

Hydrogen (H): 2.75%

Nitrogen (N): 38.24%

Oxygen (O): 26.21%

Chromatographic Purity Assessment (e.g., TLC)

Chromatographic techniques are employed to assess the purity of a compound.

TLC (Thin-Layer Chromatography): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of a product's purity. The compound is spotted on a TLC plate, which is then developed in a suitable solvent system. A pure compound should ideally appear as a single spot. The retention factor (Rf) value is calculated to characterize the compound's mobility in that specific solvent system.

Future Perspectives and Emerging Research Avenues

Development of Next-Generation 4-Acetamido-1,2,5-oxadiazole-3-carboxamide Analogues

The development of next-generation analogues of this compound is a key step in harnessing its full therapeutic potential. By systematically modifying its chemical structure, researchers can aim to enhance its biological activity, improve its pharmacokinetic profile, and reduce potential off-target effects. The 1,2,5-oxadiazole ring is a versatile scaffold that allows for a variety of chemical modifications.

Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level

A fundamental aspect of future research will be to unravel the precise molecular mechanisms through which this compound exerts its biological effects. While oxadiazole derivatives are known to interact with a range of biological targets, the specific pathways modulated by this particular compound remain to be identified. nih.govresearchgate.net

Advanced molecular biology and biochemical techniques will be instrumental in identifying the protein targets and cellular pathways affected by this compound. Understanding these interactions at a molecular level is essential for predicting its therapeutic efficacy and potential side effects.

Exploration of Novel Therapeutic Indications and Applications

The diverse biological activities reported for the broader class of 1,2,5-oxadiazole derivatives suggest that this compound could have applications in various therapeutic areas. researchgate.net Future research should explore its potential as an agent for treating a wide range of diseases.

Screening the compound against various disease models, both in vitro and in vivo, will be a critical step in identifying new therapeutic indications. The structural motifs present in the molecule suggest potential for applications in areas such as oncology, infectious diseases, and inflammatory conditions, which are common targets for oxadiazole-based compounds. nih.gov

Integration of Advanced Computational and Experimental Methodologies in Compound Design and Evaluation

The synergy between computational and experimental approaches will be pivotal in accelerating the research and development of this compound and its analogues. mdpi.com Computational tools can play a significant role in the initial stages of drug design and in predicting the properties of novel compounds.

Molecular modeling and simulation studies can provide insights into the binding of the compound to its biological targets, helping to guide the design of more potent and selective analogues. mdpi.com These in silico predictions can then be validated through targeted experimental studies, creating an efficient feedback loop for compound optimization. This integrated approach can significantly reduce the time and resources required for the development of new therapeutic agents.

Q & A

Q. What are the key synthetic routes for 4-Acetamido-1,2,5-oxadiazole-3-carboxamide, and how do reaction conditions influence yield?

Synthesis of oxadiazole carboxamides typically involves cyclization or substitution reactions. For example, analogous compounds like 4-amino-1,2,5-oxadiazole-3-carbohydrazide are synthesized by suspending methyl esters in anhydrous methanol and adding hydrazine hydrate under reflux . Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically affect yield and purity. Methanol is preferred for its ability to solubilize intermediates while minimizing side reactions. Optimization via Design of Experiments (DoE) is recommended to identify ideal parameters.

Q. How is the purity of this compound assessed in academic research?

Purity is validated using a combination of 1H/13C NMR (to confirm structural integrity), HPLC (for quantitative impurity profiling), and elemental analysis (to verify stoichiometry). For crystalline derivatives, X-ray diffraction (XRD) can resolve atomic displacement parameters and hydrogen bonding patterns, as demonstrated in studies of related oxadiazole-oxime derivatives .

Advanced Research Questions

Q. What strategies resolve crystallographic data contradictions in this compound derivatives?

Structural refinement discrepancies (e.g., anomalous bond lengths or thermal parameters) require iterative validation:

- Re-process raw diffraction data using software like SHELXL to check for outliers (e.g., ) .

- Apply constraints to hydrogen atoms (e.g., riding models) and refine anisotropic displacement parameters for heavy atoms .

- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in molecular geometry .

Q. How do electronic effects of substituents on the oxadiazole ring influence bioactivity in analogs?

Substituent effects are studied via Hammett plots or DFT calculations to correlate electronic parameters (, ) with biological activity. For example, electron-withdrawing groups (e.g., -NO) on the oxadiazole ring enhance electrophilicity, potentially improving binding to enzymatic targets like kinase inhibitors. Contrastingly, bulky substituents may sterically hinder interactions, as observed in thiadiazole-based antimicrobial agents .

Q. What methodologies address conflicting bioactivity data across studies on oxadiazole carboxamides?

Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent systems). To mitigate this:

- Conduct meta-analyses to normalize data across studies using standardized metrics (e.g., IC values).

- Perform dose-response studies under controlled conditions (e.g., fixed DMSO concentrations).

- Use isogenic cell lines to isolate compound-specific effects from genetic variability .

Data Contradiction and Analysis

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound?

- Validate computational models (e.g., molecular docking) with free-energy perturbation (FEP) simulations to account for solvation and entropy effects.

- Experimentally test predicted binding modes using mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. What are the challenges in interpreting variable enzymatic inhibition data for oxadiazole carboxamides?

Enzyme inhibition assays are sensitive to buffer pH, ionic strength, and cofactor availability. For example, conflicting IC values for acetylcholinesterase inhibitors may arise from differences in substrate (acetylthiocholine) concentrations. Standardizing protocols (e.g., Michaelis-Menten kinetics ) and reporting values instead of IC can improve reproducibility .

Methodological Resources

Q. Which spectroscopic techniques are critical for characterizing hydrogen-bonding networks in this compound?

- Single-crystal XRD provides precise geometric parameters (e.g., Å) and symmetry codes for hydrogen bonds .

- Solid-state NMR (ssNMR) can resolve dynamic hydrogen bonding in amorphous phases, complementing XRD data .

Q. How are anisotropic displacement parameters (ADPs) used to assess thermal motion in crystallographic studies?

ADPs () quantify atomic vibration or disorder. For oxadiazole derivatives, ADPs < 0.05 Å for heavy atoms indicate high structural rigidity, while higher values (>0.1 Å) suggest conformational flexibility or solvent inclusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.